molecular formula C12H15NO B1307007 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876716-73-3

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B1307007
CAS No.: 876716-73-3
M. Wt: 189.25 g/mol
InChI Key: YLBBFZCHWQZXGQ-UHFFFAOYSA-N
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Description

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .

Scientific Research Applications

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing this compound may vary, but generally include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde
  • 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde

Comparison: 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-propyl-2,3-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-4,8-9H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBBFZCHWQZXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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